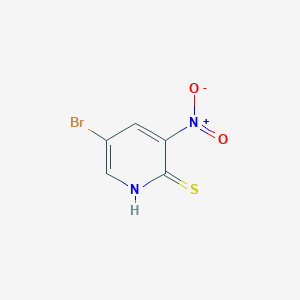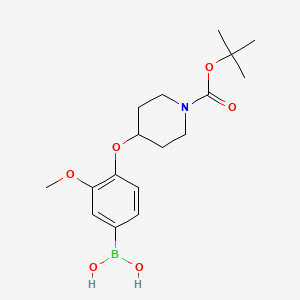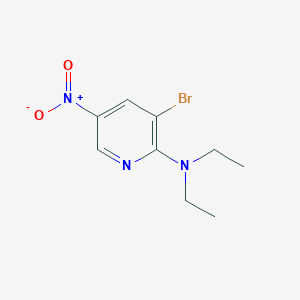
4-Bromo-2-methoxy-6-nitroaniline
Overview
Description
4-Bromo-2-methoxy-6-nitroaniline is a chemical compound with the CAS Number: 77333-45-0 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 . It is stored in a dark place, under an inert atmosphere, at room temperature . The physical form of this compound is solid .
Synthesis Analysis
The synthesis of 4-Bromo-2-methoxy-6-nitroaniline involves multiple steps . The process begins with the acetylation of aniline, which results in a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution occurs at the position ortho to the carbon carrying the acetamido group . The final step is the hydrolysis of the amide function, which yields the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The InChI code for 4-Bromo-2-methoxy-6-nitroaniline is 1S/C7H7BrN2O3/c1-13-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,9H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromo-2-methoxy-6-nitroaniline include nitration, conversion from the nitro group to an amine, and bromination . These reactions require careful control of conditions to ensure the correct product is formed .Physical And Chemical Properties Analysis
4-Bromo-2-methoxy-6-nitroaniline is a solid at room temperature . It is stored in a dark place, under an inert atmosphere .Scientific Research Applications
Design and Synthesis of CK2 Inhibitors
4-Bromo-2-methoxy-6-nitroaniline: is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a protein kinase involved in various cellular processes . CK2 inhibitors have potential therapeutic applications in treating diseases where CK2 is dysregulated, such as cancer, neurodegenerative diseases, and infections.
Docking Studies for Metabolic Syndrome Treatment
This compound plays a role in the docking studies of novel telmisartan-glitazone hybrid analogs . These studies are crucial for developing treatments for metabolic syndrome, which is a cluster of conditions that increase the risk of heart disease, stroke, and diabetes.
Synthesis of Photorefractive Polymers
4-Bromo-2-methoxy-6-nitroaniline: is a derivative used in the synthesis of photorefractive polymers . These polymers have applications in holographic data storage and dynamic holography, which are important for advanced optical systems and materials science research.
Analytical Studies of Catechol Derivatives
The compound is involved in analytical studies to determine catechol derivatives during syntheses . Catechol derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science.
Organic Synthesis of Disperse Dyes
It serves as a precursor in the organic synthesis of blue disperse dyes . Disperse dyes are used for dyeing synthetic fibers like polyester, which are widely used in the textile industry.
Development of Novel Chromophores
As a derivative of 4-nitroaniline, 4-Bromo-2-methoxy-6-nitroaniline is used in the development of novel chromophores . Chromophores are part of molecules responsible for their color, making them essential in dye and pigment chemistry.
Material Science Research
The compound’s properties are explored in material science research for developing new materials with specific optical or electronic characteristics .
Life Science Research
In life sciences, 4-Bromo-2-methoxy-6-nitroaniline is used to study biochemical pathways and molecular interactions that could lead to new therapeutic agents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Nitro compounds, like 4-bromo-2-methoxy-6-nitroaniline, are a significant class of nitrogen derivatives . They are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific reactions they are involved in .
Mode of Action
The mode of action of 4-Bromo-2-methoxy-6-nitroaniline involves several steps . First, a nitration reaction occurs, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group plays a crucial role in directing these reactions .
Biochemical Pathways
Given its chemical structure and reactivity, it can be inferred that it may be involved in various organic synthesis pathways, particularly those involving nitration, amination, and bromination .
Pharmacokinetics
A related compound, 2-methoxy-4-nitroaniline, has been reported to exhibit predominant urinary excretion, low tissue distribution, and relatively slow clearance
Result of Action
The compound’s involvement in nitration, amination, and bromination reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
The action of 4-Bromo-2-methoxy-6-nitroaniline can be influenced by various environmental factors. For instance, the efficiency of its reactions may depend on factors such as temperature, pH, and the presence of other reactants . .
properties
IUPAC Name |
4-bromo-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIFSJGHGCQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-nitroaniline | |
CAS RN |
77333-45-0 | |
| Record name | 4-bromo-2-methoxy-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
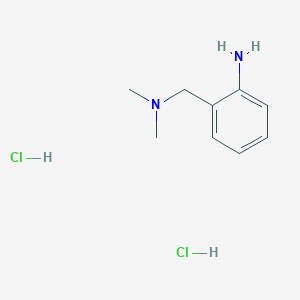
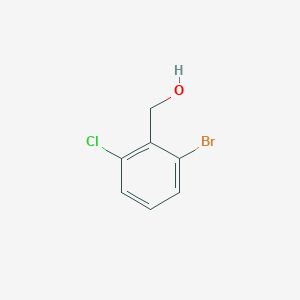
![3',4',4'a,5',6',7',8',8'a-octahydro-1'H,3H-spiro[1,3-benzothiazole-2,2'-naphthalene]](/img/structure/B1522391.png)
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
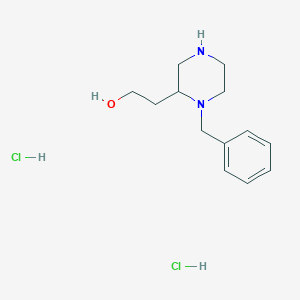
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)



